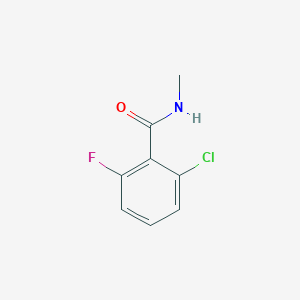

2-chloro-6-fluoro-N-methylbenzamide

Description

Contextualizing 2-Chloro-6-fluoro-N-methylbenzamide within Contemporary Organic Synthesis

This compound (CAS No. 1342977-40-5) is a specific derivative within the broader family of halogenated benzamides. sigmaaldrich.comchemsrc.com It is recognized primarily as a synthetic intermediate or building block, available from chemical suppliers and documented in patent literature for the creation of more elaborate molecules. sigmaaldrich.comgoogle.com Its structure is derived from the parent compound, 2-chloro-6-fluorobenzamide (B1582351) (CAS No. 66073-54-9), through methylation of the amide nitrogen. nih.govsigmaaldrich.com

The synthesis of this compound typically originates from precursors like 2-chloro-6-fluorotoluene (B1346809) or 2-chloro-6-fluorobenzaldehyde (B137617). wikipedia.orggoogle.comgoogle.com These starting materials can be converted to 2-chloro-6-fluorobenzoic acid, which is then activated and reacted with methylamine (B109427) to yield the final product. An effective synthetic route for the precursor 2-chloro-6-fluorobenzamide involves steps like diazotization, fluorination, and hydrolysis. researchgate.net The presence of the 2-chloro-6-fluoro substitution pattern makes it a valuable component for synthesizing complex chemical entities, such as N-[4-bromo-2-(2,2-difluoropropoxy)phenyl]-2-chloro-6-fluoro-N-methylbenzamide, highlighting its role in building molecules with potential biological activity. molaid.com

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1342977-40-5 | sigmaaldrich.comchemsrc.com |

| Molecular Formula | C₈H₇ClFNO | chemsrc.com |

| Molecular Weight | 187.60 g/mol | sigmaaldrich.comchemsrc.com |

Significance of Dihalo-N-methylbenzamides in Synthetic Chemistry

The dihalo-N-methylbenzamide substructure, exemplified by this compound, is of particular interest in synthetic chemistry. The presence of two different halogen atoms (chlorine and fluorine) at the ortho positions to the amide group creates a unique electronic and steric environment. This arrangement can influence the conformation of the molecule and its ability to participate in intermolecular interactions.

The N-methyl group is also significant as it removes the possibility of acting as a hydrogen bond donor, which can alter the compound's solubility and binding modes with biological targets compared to its primary amide counterpart. In medicinal chemistry, halogenated benzamide (B126) derivatives have been investigated for their potential as radioligands for dopamine (B1211576) receptors, where the nature and position of the halogen can fine-tune binding affinity and selectivity.

Overview of Research Trajectories for Related Benzamide Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Research into derivatives of this scaffold is vibrant and follows several key trajectories:

Enzyme Inhibition: N-substituted benzamide derivatives have been designed and synthesized as potent inhibitors of various enzymes. For instance, some derivatives show promise as histone deacetylase (HDAC) inhibitors for cancer therapy.

Receptor Ligands: As noted, halogenated benzamides are crucial in the development of ligands for neuroreceptors, such as dopamine and serotonin (B10506) receptors, with applications in neuroscience and diagnostic imaging. nih.gov

Antimicrobial and Antiviral Agents: The benzamide core is a common feature in compounds designed to combat infectious diseases. The precursor 2-chloro-6-fluorobenzaldehyde is used in the synthesis of important antiseptics like dicloxacillin (B1670480) and flucloxacillin. wikipedia.org

Advanced Synthesis: The benzamide moiety itself can be a handle for complex chemical transformations. Modern catalytic methods, such as palladium-catalyzed C-H activation, allow for the direct functionalization of the benzamide ring, enabling the construction of intricate molecular architectures.

The role of this compound as an intermediate allows chemists to access these promising areas by incorporating its unique structural and electronic features into novel, larger molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJAXHKPAIGQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chloro 6 Fluoro N Methylbenzamide

Established Synthetic Pathways to the Benzamide (B126) Core

The formation of the N-methylbenzamide functional group is a critical step in the synthesis of 2-chloro-6-fluoro-N-methylbenzamide. This is typically achieved through classical reactions involving either an activated carboxylic acid derivative or a direct coupling process.

Acylation Reactions with Substituted Benzoyl Chlorides

A primary and highly reliable method for synthesizing this compound is the acylation of methylamine (B109427) with 2-chloro-6-fluorobenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism where the lone pair of electrons on the methylamine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion, a good leaving group, and a proton from the nitrogen atom yields the stable amide product.

The necessary precursor, 2-chloro-6-fluorobenzoyl chloride, is readily prepared from 2-chloro-6-fluorobenzoic acid. This conversion is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

A described synthetic route involves the preparation of 2-chloro-6-fluorobenzoic acid through processes like diazotization, fluorination, and hydrolysis, which can then be converted to the target amide researchgate.net.

Reaction Scheme for Acylation:

Step 1: Conversion of 2-chloro-6-fluorobenzoic acid to 2-chloro-6-fluorobenzoyl chloride. Step 2: Acylation of methylamine with the resulting benzoyl chloride.

Coupling Reactions of Benzoic Acids with Methylamine

Direct coupling of 2-chloro-6-fluorobenzoic acid with methylamine offers an alternative to the acid chloride route, avoiding the need to handle highly reactive benzoyl chlorides. This method relies on the use of coupling agents to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. A wide array of peptide coupling reagents can facilitate this transformation, each with its own mechanism and optimal reaction conditions.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions. Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU). The selection of the appropriate coupling system depends on factors like substrate reactivity, desired purity, and cost.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Typical Solvent | Key Features |

| EDC | HOBt or HOAt | DCM, DMF | Water-soluble urea (B33335) byproduct, mild conditions. |

| DCC | HOBt | DCM, THF | Forms insoluble dicyclohexylurea (DCU) byproduct. |

| HATU | DIPEA | DMF, NMP | High efficiency, rapid reactions, low racemization. |

| PyBOP | DIPEA | DMF, CH₃CN | Effective for hindered substrates. |

Palladium-Catalyzed Amidation Approaches

Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions for forming C-N bonds, including the synthesis of amides. These methods can offer advantages in terms of substrate scope and functional group tolerance. While specific examples for this compound are not prevalent, the general strategy could involve the palladium-catalyzed aminocarbonylation of a suitable aryl halide.

For instance, a synthetic route could start with 1,3-dichloro-2-fluorobenzene. A palladium-catalyzed carbonylation reaction using carbon monoxide and methylamine in the presence of a suitable palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., a phosphine (B1218219) ligand) could potentially form the desired amide bond. The challenge in such an approach lies in achieving regioselectivity, ensuring the carbonylation occurs at the desired position relative to the existing halogens.

Regioselective Functionalization Strategies

Achieving the specific 1-chloro-2-fluoro-6-(N-methylcarbamoyl) substitution pattern on the benzene (B151609) ring requires precise control over the introduction of the halogen atoms. Regioselective functionalization strategies, such as directed ortho-metalation and specialized halogenation techniques, are key to constructing this molecule from simpler aromatic precursors.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful tool for regioselective synthesis. wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, to deprotonate a specific ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile.

The amide functional group (-CONHCH₃) is a potent DMG. wikipedia.org Therefore, a plausible synthetic route could involve starting with a monosubstituted or disubstituted N-methylbenzamide and introducing the remaining substituent via DoM. For example:

Starting with 2-fluoro-N-methylbenzamide: The amide group would direct lithiation to the C6 position. Quenching the resulting aryllithium species with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), would install the chlorine atom at the desired position.

Starting with 2-chloro-N-methylbenzamide: The amide group would again direct lithiation to the C6 position. Subsequent reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), would complete the synthesis.

The hierarchy of directing group ability is crucial in substrates with multiple potential directing groups. The O-carbamate group, for instance, has demonstrated greater directing power than chloro or methoxy (B1213986) groups in competitive studies. nih.gov The amide group is also considered a strong DMG, capable of directing metalation effectively. organic-chemistry.org

Halogenation Techniques for Specific Aromatic Positions

Controlling the placement of halogen atoms on an aromatic ring is a fundamental challenge in organic synthesis. While classical electrophilic aromatic halogenation of activated rings often leads to mixtures of ortho and para isomers, modern methods provide greater regiochemical control.

Transition metal-catalyzed C-H functionalization has emerged as a highly efficient approach for regioselective halogenation. rsc.org In these reactions, a directing group on the substrate coordinates to a metal catalyst (often palladium, rhodium, or nickel), which then facilitates the cleavage of a specific C-H bond and its replacement with a halogen. rsc.orgnih.gov The amide group can serve as an effective directing group in such transformations, guiding halogenation to the ortho position. rsc.org

A potential strategy could involve:

Starting with N-methylbenzamide.

Performing a palladium-catalyzed directed ortho-chlorination using a chlorine source like NCS.

Followed by a second directed ortho-fluorination on the other side. The feasibility of this second step would depend on the catalyst system and reaction conditions.

Alternatively, the synthesis can begin from a precursor that already contains the desired halogen pattern. A documented route involves the preparation of 2-chloro-6-fluorobenzaldehyde (B137617) from 2-chloro-6-fluorotoluene (B1346809) via radical chlorination followed by hydrolysis. google.com This aldehyde can then be oxidized to the corresponding 2-chloro-6-fluorobenzoic acid, which serves as a key intermediate for the amidation reactions described in section 2.1.

Novel and Green Chemistry Approaches in Synthesis

In alignment with the principles of green chemistry, recent synthetic innovations aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. These approaches are increasingly being applied to the synthesis of complex molecules like this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. nih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities compared to conventional heating methods. nih.govmdpi.com

For the synthesis of this compound, a plausible microwave-assisted approach involves the direct amidation of 2-chloro-6-fluorobenzoic acid with methylamine. This reaction can be performed under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net In a typical setup, the carboxylic acid, an amine, and a catalytic amount of a substance like ceric ammonium (B1175870) nitrate (B79036) or zirconyl chloride could be mixed and irradiated in a dedicated microwave reactor. nih.govresearchgate.net The high temperatures achieved rapidly (e.g., 160-270°C) facilitate the direct formation of the amide bond, with the only byproduct being water. nih.govresearchgate.net This method avoids the need for activating agents like thionyl chloride and the associated handling of corrosive intermediates.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Source | Oil bath, heating mantle | Microwave irradiation |

| Solvent | Often requires high-boiling organic solvents | Can be performed solvent-free |

| Yield | Variable, often moderate | Generally high to excellent |

| Byproducts | May generate waste from activating agents | Primarily water |

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product in a single operation. This strategy is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes solvent usage for intermediate purification, and saves time and resources.

While a specific one-pot synthesis for this compound is not prominently documented, a hypothetical pathway can be constructed based on established transformations. Such a process could start from 2-chloro-6-fluorotoluene. A one-pot system could involve an initial oxidation of the methyl group to a carboxylic acid, followed by in-situ activation and subsequent amidation with methylamine. The oxidation step is a known process, with related transformations of 2-chloro-6-fluorotoluene to the corresponding aldehyde being documented in patent literature. patsnap.comgoogle.comgoogle.com The subsequent amidation could then proceed directly in the same reaction vessel, circumventing the isolation of the intermediate 2-chloro-6-fluorobenzoic acid.

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of product purification and catalyst reusability. After the reaction, the catalyst can be easily removed by simple filtration, reducing downstream processing costs and waste.

The ideal solvent from a green chemistry perspective is often no solvent at all. researchgate.net Solvent-free reactions, also known as neat reactions, maximize the concentration of reactants and can lead to significantly faster reaction rates. Boric acid has been demonstrated as an effective catalyst for amidation under solvent-free conditions, where the carboxylic acid and amine are simply mixed with the catalyst and heated. researchgate.netresearchgate.net This approach is simple, efficient, and environmentally benign.

Alternatively, water is being increasingly explored as a green solvent for organic synthesis. nsf.gov For amide bond formation, which traditionally requires anhydrous conditions, the use of aqueous media presents a significant paradigm shift. The reaction of 2-chloro-6-fluorobenzoic acid or its acyl chloride with methylamine could potentially be performed in water, possibly with the aid of surfactants that create micellar microenvironments to facilitate the reaction. nsf.gov This approach eliminates the need for volatile and often toxic organic solvents.

Optimization of Reaction Conditions and Yield

Achieving a high yield of a pure product is a central goal of chemical synthesis. This requires careful optimization of various reaction parameters, with temperature and solvent choice being among the most critical.

The choice of solvent and reaction temperature can profoundly impact the synthesis of this compound. The final amidation step, typically involving the reaction of 2-chloro-6-fluorobenzoyl chloride with methylamine, is often exothermic and requires careful temperature control to prevent side reactions and ensure high selectivity.

Temperature: Lower temperatures (e.g., 0-25°C) are generally preferred for the amidation of reactive acyl chlorides to minimize the formation of impurities. However, for direct amidation of the less reactive carboxylic acid, higher temperatures are necessary. For example, copper-catalyzed aminations of related halobenzoic acids are often run at elevated temperatures (e.g., 130°C) to achieve a reasonable reaction rate. nih.gov Microwave-assisted syntheses can utilize even higher temperatures (up to 270°C) for very short durations to drive the reaction to completion. researchgate.net

Table 2: Illustrative Reaction Conditions from Analogous Syntheses

| Precursor/Reaction Type | Solvent | Temperature | Catalyst/Reagent | Reference |

| Chlorination of 2-Chloro-6-fluorotoluene | None (neat) | 150-180°C | Chlorine gas, light | patsnap.com |

| Hydrolysis of Dichlorinated Intermediate | Water | 100-200°C | Ferric solid superacid | google.com |

| Formation of 2-Chloro-6-fluorobenzoyl chloride | None (neat) | ~80°C (reflux) | Thionyl chloride | |

| Cu-catalyzed Amination of 2-Bromobenzoic acid | 2-Ethoxyethanol | 130°C (reflux) | Copper powder, Cu₂O | nih.gov |

| Microwave-assisted Direct Amidation | Solvent-Free | 160-165°C | Ceric ammonium nitrate | nih.gov |

The data in Table 2, drawn from related chemical processes, illustrates the range of conditions that would be explored when optimizing the synthesis of this compound. An optimal process would balance reaction speed, yield, and purity while adhering to the principles of safety and sustainability.

Stoichiometry and Catalyst Loading

The precise control of stoichiometry and catalyst loading is critical at each stage of the synthesis to maximize yield and purity while minimizing by-product formation.

Intermediate Synthesis: 2-Chloro-6-fluorobenzaldehyde

A common route to 2-chloro-6-fluorobenzaldehyde starts from 2-chloro-6-fluorotoluene. This process involves a chlorination reaction followed by hydrolysis. In one patented method, 250g of 2-chloro-6-fluorotoluene is used as the starting material. patsnap.com The hydrolysis step, which converts the chlorinated intermediate to the aldehyde, is facilitated by a catalyst. A ferric solid superacid (SO₄²⁻/Fe₃O₄) is added at a loading of 1g for this conversion, highlighting a low catalyst requirement relative to the substrate. patsnap.com The reaction proceeds by the addition of water under controlled temperatures. patsnap.com

Intermediate Synthesis: 2-Chloro-6-fluorobenzoic Acid

The oxidation of 2-chloro-6-fluorobenzaldehyde to 2-chloro-6-fluorobenzoic acid is a crucial step. While specific stoichiometric details for this exact conversion are not detailed in the provided literature, analogous reactions provide insight. For instance, the conversion of a similar aldehyde, 2-chloro-6-methylbenzaldehyde, to its corresponding benzoic acid is a high-yield step in a multi-step synthesis. wikipedia.org The amidation of benzoic acids often requires activating the carboxylic acid, for example, by converting it to an acid chloride. This is typically done using reagents like oxalyl chloride or thionyl chloride. A general procedure involves using 1.3 equivalents of oxalyl chloride relative to the benzoic acid. chemicalbook.com

Final Product Synthesis: Amidation

The final step is the amidation of 2-chloro-6-fluorobenzoic acid with methylamine. The stoichiometry of this coupling reaction is crucial for driving the reaction to completion. Often, an excess of the amine is used. For the synthesis of N-methylbenzamide from methyl benzoate, an over-stoichiometric amount of methylamine (50 to 200 mol-%) is employed to ensure a high yield. google.com In direct amidation reactions using coupling agents, equimolar quantities (1:1 ratio) of the carboxylic acid and amine are common, with the coupling agent itself being used in stoichiometric or slightly excess amounts. acs.org For example, a procedure for a similar amidation uses 1.0 equivalent of the acid chloride and 1.3 equivalents of methylamine, with 1.4 equivalents of a base like triethylamine (B128534) to neutralize the generated acid. chemicalbook.com

| Reaction Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Stoichiometric Ratio (Reactant 1:Reactant 2:Reagent) | Reference |

| Aldehyde Formation | 2-chloro-6-fluorotoluene (250g) | Water (40g) | Ferric solid superacid | Substrate:Catalyst (250:1 by weight) | patsnap.com |

| Acid Chloride Formation | Benzoic acid | Oxalyl chloride | DMF (catalytic) | 1 : 1.3 | chemicalbook.com |

| Amidation (from Acid Chloride) | Acid chloride | Methylamine | Triethylamine | 1 : 1.3 : 1.4 | chemicalbook.com |

| Amidation (from Ester) | Methyl benzoate | Methylamine | - | 1 : 1.5-3.0 | google.com |

| Direct Amidation | Carboxylic acid | Amine | B(OCH₂CF₃)₃ | 1 : 1 : 2 | acs.org |

Purification Techniques for Intermediate and Final Products

Purification at each stage is essential to remove unreacted starting materials, catalysts, and by-products, ensuring the purity of the final this compound.

Purification of Intermediates:

For the intermediate 2-chloro-6-fluorobenzaldehyde, purification is typically achieved through physical methods. After the reaction mixture is neutralized and layered, the organic phase containing the aldehyde is separated. This organic phase is then subjected to reduced pressure distillation or rectification to obtain the purified aldehyde. patsnap.com

The intermediate 2-chloro-6-fluorobenzoic acid can be purified using several methods. Recrystallization is a common and effective technique for purifying solid carboxylic acids. wikipedia.org A more advanced method involves using macroporous resin adsorption. One study demonstrated that using XDA-1 macroporous resin could achieve a recycle rate of 95.7% for 2-chloro-6-fluoro-benzoic acid, resulting in a purity of up to 99.5%. researchgate.net After the reaction, the solid product can also be isolated by filtration, followed by washing with water and ether, and then drying.

Purification of the Final Product (this compound):

The purification of the final N-methylbenzamide product often involves a series of extraction and chromatographic techniques. After the reaction, the crude mixture is typically transferred to a separatory funnel and washed with an aqueous solution, such as saturated sodium bicarbonate, to remove any unreacted acid. chemicalbook.com This is often followed by washing with brine. chemicalbook.com

For N-methylamides, if excess methylamine and solvent are removed by distillation, the product can sometimes be obtained in a pure enough form for subsequent use without further purification. google.com However, for higher purity, column chromatography is the standard method. Flash column chromatography using a silica (B1680970) gel stationary phase and a solvent system like ethyl acetate (B1210297) in hexane (B92381) is a common approach to isolate the pure amide. chemicalbook.com The resulting solid can be further purified by recrystallization from a suitable solvent such as diethyl ether to yield colorless, pure crystals. chemicalbook.com

| Compound | Purification Technique | Details | Reference |

| 2-Chloro-6-fluorobenzaldehyde | Reduced Pressure Distillation / Rectification | Applied to the separated organic phase after neutralization. | patsnap.com |

| 2-Chloro-6-fluorobenzoic acid | Resin Adsorption | Use of XDA-1 macroporous resin achieves up to 99.5% purity. | researchgate.net |

| 2-Chloro-6-fluorobenzoic acid | Filtration and Washing | Solid product is filtered, washed with water and ether, then dried. | |

| This compound | Liquid-Liquid Extraction | Washing with saturated NaHCO₃ and brine solutions. | chemicalbook.com |

| This compound | Flash Column Chromatography | Performed on silica gel with eluents like ethyl acetate/hexane. | chemicalbook.com |

| This compound | Recrystallization | Use of solvents like diethyl ether to obtain pure crystals. | chemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoro N Methylbenzamide

Amide Bond Reactivity and Transformations

The amide bond in 2-chloro-6-fluoro-N-methylbenzamide, while generally stable, is the site of several important chemical transformations. Its reactivity is significantly influenced by the electronic effects of the ortho-chloro and -fluoro substituents on the aromatic ring.

Hydrolysis Pathways under Controlled Conditions

The hydrolysis of N-substituted benzamides to their corresponding benzoic acids and amines is a fundamental reaction, typically requiring acidic or basic conditions to proceed at a practical rate. For this compound, alkaline hydrolysis is a representative pathway. acs.orgresearchgate.net The mechanism is generally accepted to proceed via a nucleophilic addition-elimination pathway at the carbonyl carbon. researchgate.net

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing inductive effects of the chlorine and fluorine atoms at the ortho positions increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: Conditions for Amide Hydrolysis This table presents generalized conditions for the hydrolysis of substituted N-methylbenzamides, as specific data for this compound is not readily available.

| Condition | Reagents | Products | Plausible Mechanism |

|---|---|---|---|

| Alkaline | Aqueous NaOH or KOH, Heat | 2-chloro-6-fluorobenzoic acid, Methylamine (B109427) | Nucleophilic acyl substitution via a tetrahedral intermediate. researchgate.net |

| Acidic | Aqueous H₂SO₄ or HCl, Heat | 2-chloro-6-fluorobenzoic acid, Methylammonium salt | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. |

Nucleophilic Additions to the Carbonyl Center

Beyond hydrolysis, the carbonyl group can undergo nucleophilic additions with strong nucleophiles like organolithium or Grignard reagents. researchgate.netresearchgate.net These reactions typically transform the amide into a ketone or, with excess reagent, a tertiary alcohol. The reaction of an organolithium reagent (RLi) with this compound would involve the initial formation of a tetrahedral intermediate. The fate of this intermediate depends on its stability and the reaction conditions. It can be protonated during workup to yield a hemiaminal, which is often unstable and may eliminate methylamine to form a ketone. researchgate.net

The ortho-substituents (Cl and F) can sterically hinder the approach of bulky nucleophiles to the carbonyl center, potentially reducing the reaction rate compared to unhindered benzamides.

N-Substitution and Derivatization Reactions

The nitrogen atom of the amide group is a site for further functionalization. While the lone pair on the nitrogen is delocalized by resonance with the carbonyl group, making it less basic and nucleophilic, the N-H bond can be deprotonated by a strong base (e.g., NaH) to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in N-substitution reactions. This allows for the synthesis of N,N-disubstituted amide derivatives. chemicalbook.com N-methylbenzamides serve as versatile precursors in the synthesis of more complex molecules, including pharmaceuticals. chemicalbook.com

Aromatic Ring Functionalization and Selectivity

The reactivity of the benzene (B151609) ring in this compound is heavily influenced by the directing effects of the existing substituents. These groups determine the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves an electrophile replacing a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The outcome is governed by the combined electronic effects of the chloro, fluoro, and N-methylamido groups.

Halogens (Cl, F): Both chlorine and fluorine are deactivating due to their strong inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex) when substitution occurs at these positions. libretexts.orgyoutube.com

N-Methylamido Group (-CONHCH₃): The amide group is strongly deactivating and a meta-director. The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ortho and para positions particularly electron-poor. libretexts.orgncert.nic.in

In this compound, the substituents present a conflict. The powerful meta-directing and deactivating nature of the amide group dominates, directing incoming electrophiles to the positions meta to it (C4 and C6). However, C6 is already substituted with chlorine. Therefore, the primary site for electrophilic attack is expected to be the C4 position. The activating resonance effect of the halogens is generally outweighed by the strong deactivating effect of the amide.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Predicted Substitution Site |

|---|---|---|---|

| -Cl | Deactivating, Inductive (-I) > Resonance (+R) | Ortho, Para | C3, C5 |

| -F | Deactivating, Inductive (-I) > Resonance (+R) | Ortho, Para | C3, C5 |

| -CONHCH₃ | Strongly Deactivating, Inductive (-I), Resonance (-R) | Meta | C4 |

Nucleophilic Aromatic Substitution Involving Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent loss of the halide leaving group restores aromaticity.

In this compound, both the chloro and fluoro groups are potential leaving groups. The N-methylamido group, being electron-withdrawing, activates the ring for nucleophilic attack, particularly at the ortho positions (C2 and C6) where the halogens are located.

The relative reactivity of fluorine versus chlorine as a leaving group in SNAr reactions is complex.

Electronegativity Effect: Fluorine is the most electronegative halogen, making the carbon atom it is attached to (C2) highly electrophilic and thus more susceptible to initial nucleophilic attack. This effect tends to make fluorine a better leaving group in the rate-determining attack step. youtube.com

Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, making fluoride (B91410) a poorer leaving group in the elimination step. quora.comlibretexts.org

In many SNAr reactions, the initial nucleophilic attack is the rate-determining step, and thus aryl fluorides are often more reactive than aryl chlorides. youtube.comacs.org Therefore, it is plausible that nucleophilic substitution on this compound would preferentially occur at the C2 position, leading to the displacement of the fluorine atom. Recent studies have also highlighted directed SNAr reactions where an ortho-amide group can facilitate substitution at that position. rsc.org

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The structure of this compound presents two distinct halogenated sites for potential metal-catalyzed cross-coupling reactions: the C-Cl bond and the C-F bond. The reactivity of these positions is dictated by their respective bond dissociation energies and the specific catalytic system employed. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl >> F. This hierarchy is a direct consequence of the bond dissociation energies, where the C-Cl bond is significantly weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst than the robust C-F bond.

For a molecule like this compound, this differential reactivity allows for selective functionalization. Standard palladium catalysts, such as those used in Suzuki, Heck, or Buchwald-Hartwig amination reactions, would be expected to activate the C-Cl bond preferentially, leaving the C-F bond intact. This selectivity enables the targeted introduction of various substituents—such as aryl, alkyl, or amino groups—at the 2-position.

Achieving cross-coupling at the C-F position is substantially more challenging and typically requires specialized catalytic systems. These often involve nickel or palladium catalysts with highly electron-donating ligands, and more forcing reaction conditions may be necessary to facilitate the cleavage of the strong C-F bond. The presence of the ortho-amide group can also play a role, potentially acting as a directing group to influence the catalytic cycle, although steric hindrance from the two ortho substituents might complicate this interaction.

Intramolecular Interactions and Conformational Dynamics

The substitution pattern of this compound gives rise to a complex interplay of intramolecular forces that govern its three-dimensional structure and reactivity.

Influence of Halogen Substituents on Amide Torsion Angles

The planarity of the amide bond is a cornerstone of peptide and protein chemistry, but in sterically hindered systems like this compound, significant deviation from planarity can occur. The presence of two ortho substituents (Cl and F) forces the N-methylamide group out of the plane of the benzene ring to relieve steric strain. This rotation around the C(aryl)-C(carbonyl) bond is described by the torsion angle (ψ). acs.org

Furthermore, the geometry of the amide bond itself can be distorted. This is defined by the Winkler-Dunitz parameters: the twist angle (τ), which measures rotation around the N–C(O) bond, and the pyramidalization parameters at the nitrogen (χN) and carbon (χC) atoms. nih.gov For a typical planar amide, τ is near 0°. In highly substituted or constrained amides, τ can approach 90°, indicating a complete loss of π-overlap between the nitrogen lone pair and the carbonyl π-system. nsf.gov Studies on related ortho-substituted N-methylbenzamides show that halogen substituents significantly influence these angles. nih.gov The steric bulk of the chlorine atom, combined with the electrostatic repulsion from both halogens, likely induces a notable twist in the amide bond of this compound.

Table 1: Representative Amide Torsion Angles in Substituted Benzamides

| Compound | Substituents | Amide Twist Angle (τ) | Reference |

|---|---|---|---|

| N-pivaloyl-1,3-thiazolidine-2-thione | Ortho-like steric hindrance | 74.3° | nih.gov |

| N-Boc-N-tosylbenzamide | N-Acyl substitution | 87.2° | nsf.gov |

This table presents data for structurally related compounds to illustrate the potential range of amide bond distortion.

Intramolecular Hydrogen Bonding Networks and Their Impact on Reactivity

Intramolecular hydrogen bonding can be a critical factor in determining the conformational preferences of a molecule. In this compound, the amide proton (N-H) is in close proximity to the ortho-fluoro and ortho-chloro substituents. A potential intramolecular hydrogen bond of the N-H···F or N-H···Cl type could exist.

Studies on similar ortho-substituted benzamides have shown that the ortho-fluoro substituent can act as a hydrogen bond acceptor. nih.gov This N-H···F interaction, although weak, can provide measurable conformational rigidity, favoring a conformation where the amide proton is oriented towards the fluorine atom. nih.govucla.edu In contrast, chlorine is generally a poorer hydrogen bond acceptor than fluorine, so an N-H···Cl interaction would be expected to be significantly weaker or non-existent. rsc.org The presence of such a hydrogen bond can influence the molecule's reactivity by locking it into a specific conformation, which may affect its ability to bind to a catalytic center or another reactant. The strength and even the existence of these bonds are highly dependent on the solvent environment; protic solvents can disrupt these internal interactions. nih.gov

Stereochemical Aspects of Conformer Interconversion

The combination of steric hindrance and potential intramolecular hydrogen bonding in this compound leads to the existence of distinct conformers with significant energy barriers to interconversion. Rotation around the C(aryl)–C(carbonyl) and C(carbonyl)–N bonds is restricted.

The N-H···F hydrogen bond, if present, would stabilize one particular rotamer. Interconversion to a different conformer would require breaking this bond, adding to the energetic cost of rotation. Even without a formal hydrogen bond, the steric clash between the N-methyl group and the ortho-substituents creates a substantial barrier. This restricted rotation is a known phenomenon in N-substituted 2-chloroadenosines, where it gives rise to distinct sets of signals in NMR spectra corresponding to different, slowly interconverting conformers. mdpi.com A similar effect would be anticipated for this compound, where different orientations of the N-methylamide group relative to the halogenated ring would represent distinct stereochemical isomers (atropisomers) if the rotational barrier is high enough.

Radical Reaction Pathways

Beyond ionic reaction mechanisms, this compound can also participate in reactions involving radical intermediates.

Generation of Nitrogen-Centered Radical Intermediates

The amide functional group in this compound is a potential precursor for the generation of a nitrogen-centered (amidyl) radical. Amidyl radicals are highly reactive intermediates useful in a variety of synthetic transformations. nih.govbohrium.com

A common modern method for generating such radicals from the strong N-H bond of an amide is through Proton-Coupled Electron Transfer (PCET). chinesechemsoc.orgchinesechemsoc.org This process typically involves the combination of a photoredox catalyst (like an iridium or ruthenium complex) and a weak base. chinesechemsoc.orgacs.org Upon irradiation with visible light, the excited photocatalyst becomes a potent oxidant capable of abstracting an electron from the amide, while the base facilitates the removal of the proton. This concerted process circumvents the high bond dissociation energy of the N-H bond, allowing for the formation of the amidyl radical under relatively mild conditions. chinesechemsoc.org Once formed, this nitrogen-centered radical can engage in various subsequent reactions, such as intramolecular cyclizations or intermolecular additions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloroadenosine |

| 2-fluorobenzamide |

| 2-fluorothiobenzamide |

| 2-hydroxy-N,N-dialkylbenzamide |

| 4-chloro-2-hydroxybenzamide |

| Benzamide (B126) |

| N-(1-Azulenyl)-N-methyl amide |

| N-(6-azulenyl)-N-methyl amide |

| N-Boc-N-tosylbenzamide |

| N-methylacetanilide |

| N-methylbenzanilide |

| N-pivaloyl-1,3-thiazolidine-2-thione |

| Pyridine-2-carboxamide |

| Salicylamide |

| Thiophene-2-carboxamide |

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism in which a hydrogen atom is abstracted by a radical species. In the context of this compound, the most likely sites for HAT are the N-methyl group and, to a lesser extent, the C-H bonds of the aromatic ring.

The N-H bond of a secondary amide is generally less prone to HAT than the C-H bonds of an N-alkyl group. The N-methyl group in this compound presents a potential site for hydrogen abstraction to form an α-amino radical. The stability of this radical would be influenced by the electronic nature of the benzoyl group.

A relevant strategy in synthetic chemistry involves the use of fluoroamides to drive intermolecular HAT. For instance, N-fluoro-N-(tert-butyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has been utilized as a HAT reagent to generate nitrogen-centered radicals from carbazates, which then lead to the formation of alkyl radicals. researchgate.net While this example showcases a fluoroamide as the HAT agent rather than the substrate, it highlights the role of fluorinated amides in radical processes.

The reactivity of this compound in HAT processes would likely depend on the nature of the radical initiator and the reaction conditions. The presence of the electron-withdrawing chlorine and fluorine atoms on the aromatic ring could influence the stability of any potential radical intermediates on the ring itself, making HAT from the aromatic C-H bonds less favorable compared to the N-methyl group.

Table 1: Potential Sites for Hydrogen Atom Transfer in this compound

| Site | Relative Likelihood of HAT | Influencing Factors |

| N-Methyl C-H | High | Weaker C-H bond strength compared to aromatic C-H; formation of a stabilized α-amino radical. |

| Aromatic C-H | Low | Stronger C-H bond strength; electronic effects of halogen substituents. |

Oxidative C-H Functionalization

Oxidative C-H functionalization is a powerful tool in modern organic synthesis for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, often utilizing transition metal catalysis. For this compound, the amide group can act as a directing group, facilitating the functionalization of specific C-H bonds.

The most probable site for directed C-H functionalization is the ortho-position on the benzene ring that is not occupied by the chlorine atom. The amide's carbonyl oxygen can coordinate to a metal center, bringing the catalyst into proximity with the C-H bond at the C5 position, leading to the formation of a metallacyclic intermediate.

Studies on related N-methylbenzamides have demonstrated the feasibility of palladium-mediated C(sp3)-H bond activation of the N-methyl group. nih.gov This suggests that under specific catalytic conditions, the N-methyl group of this compound could also be a site for functionalization.

Furthermore, cobalt-catalyzed C-H activation and annulation of benzamides with alkynes have been shown to produce isoquinolinones. nih.gov This type of reaction proceeds through a concerted metalation-deprotonation mechanism, where the amide directs the C-H activation. nih.gov The electronic properties of the substituents on the benzamide influence the reaction's efficiency and regioselectivity. In the case of this compound, the electron-withdrawing nature of the chlorine and fluorine atoms would likely impact the electronic density at the ortho C-H bond, thereby affecting its reactivity in such transformations.

The site-selectivity of C-H activation in substituted N-phenylbenzamides is known to be influenced by the steric and electronic interactions between the directing group and other substituents on the aromatic core. researchgate.net The presence of the ortho-chloro and ortho-fluoro substituents in this compound would sterically hinder the approach to the adjacent C-H bonds and electronically modify the reactivity of the aromatic ring.

Table 2: Plausible Oxidative C-H Functionalization Reactions of this compound based on Analogous Systems

| Reaction Type | Catalyst/Reagents (based on literature) | Potential Product Type | Reference for Analogy |

| Ortho-Arylation | Palladium catalyst, Aryl halide | 5-Aryl-2-chloro-6-fluoro-N-methylbenzamide | nih.gov |

| N-Methyl Functionalization | Palladium catalyst, Alkyl/Aryl halide | 2-Chloro-6-fluoro-N-(functionalized methyl)benzamide | nih.gov |

| Annulation with Alkynes | Cobalt catalyst, Alkyne | Substituted Isoquinolinone | nih.gov |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and structural data for the chemical compound this compound has been conducted. Despite extensive efforts to locate experimental data from scientific literature and chemical databases, the specific information required to detail its spectroscopic profile is not publicly available at this time.

The intended analysis was to cover a range of sophisticated techniques essential for the structural elucidation of organic molecules. This includes detailed discussions of Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional NMR methods (COSY, HSQC, HMBC). Furthermore, an analysis of the compound's vibrational modes through Infrared (IR) and Raman spectroscopy was planned.

However, the raw spectral data—chemical shifts, coupling constants, and vibrational frequencies—for this compound could not be retrieved from the searched sources. Information was found for structurally related compounds, such as precursors like 2-chloro-6-fluorobenzoic acid or isomers like 2-chloro-4-fluoro-6-methylbenzamide, but not for the specific target molecule with the N-methyl group and the designated substitution pattern.

Without access to primary experimental data, a scientifically accurate and informative article conforming to the requested detailed outline cannot be generated. The creation of such an article requires specific data points for analysis and interpretation, which are foundational to the scientific discussion of the compound's structure.

Further research or the publication of experimental findings by chemical researchers will be necessary before a complete spectroscopic and structural analysis of this compound can be provided.

Advanced Spectroscopic and Structural Elucidation Methodologies

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Analysis of Hydrogen Bonding Effects on Vibrational Modes

A detailed analysis of the effects of hydrogen bonding on the vibrational modes of 2-chloro-6-fluoro-N-methylbenzamide is not available in the reviewed scientific literature. Such studies are crucial for understanding the influence of intermolecular forces on the molecular structure and properties in the solid state. Typically, hydrogen bonding can lead to significant shifts in the vibrational frequencies of functional groups involved, such as the N-H and C=O stretching modes of the amide group. For instance, the formation of intermolecular N-H···O hydrogen bonds in related benzamides is known to cause a downshift in the N-H stretching frequency and an upshift in the in-plane bending mode. nih.gov However, without experimental data from techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy for this compound, a specific analysis remains unfeasible.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, precise data on its molecular geometry, including bond lengths, bond angles, and torsion angles, are not available. Such data would be essential for understanding the conformational preferences of the molecule, particularly the orientation of the N-methyl group and the planarity of the benzamide (B126) moiety. Studies on similar molecules, such as 2-chloro-N-(2-methylphenyl)benzamide, reveal details about the twist of the amide group relative to the phenyl rings. researchgate.net

Without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions for this compound is not possible. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. This analysis provides insights into the nature and extent of interactions such as hydrogen bonds and van der Waals forces, which govern the crystal's stability. For example, in the crystal structure of a related compound, (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, Hirshfeld surface analysis has been used to quantify C-H···O hydrogen bonds and π-π stacking interactions. nih.govresearchgate.net However, no such analysis has been reported for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the synthesis and analysis of this compound, serving the dual purpose of assessing the purity of the compound and isolating it from reaction mixtures and impurities. The choice of a specific chromatographic method depends on the scale of the separation, the required purity, and the physicochemical properties of the compound and its contaminants. The principal techniques employed for these purposes are Thin Layer Chromatography (TLC), Flash Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the context of this compound, TLC is an invaluable tool for qualitatively assessing the presence of the product and the consumption of starting materials.

The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate by capillary action. The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

For this compound, a common stationary phase is silica gel 60 F₂₅₄, where the F₂₅₄ indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds, such as aromatic amides, under a UV lamp at 254 nm. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation, ideally with the target compound having a retention factor (Rf) value between 0.3 and 0.5 for good resolution. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is commonly used. The polarity of the eluent is adjusted by varying the ratio of these solvents.

Table 1: Representative TLC Systems for Analysis of this compound

| Stationary Phase | Mobile Phase (Solvent System) | Detection Method | Expected Rf of this compound | Application |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (70:30, v/v) | UV light (254 nm) | ~0.4 | Reaction monitoring, initial purity check |

| Silica Gel 60 F₂₅₄ | Petroleum Ether:Acetone (80:20, v/v) | UV light (254 nm) | ~0.35 | Screening for non-polar impurities |

| Silica Gel 60 F₂₅₄ | Dichloromethane (B109758):Methanol (95:5, v/v) | UV light (254 nm) | ~0.5 | Separation from more polar by-products |

Note: The Rf values are illustrative and can vary based on the specific conditions such as temperature, humidity, and the exact nature of the stationary phase.

For the preparative separation and purification of this compound on a larger scale (milligrams to grams), flash column chromatography is the method of choice. This technique is a modification of traditional column chromatography that utilizes a positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the column more quickly, leading to faster and more efficient separations.

The stationary phase is typically silica gel with a particle size of 40-63 µm. The selection of the eluent system is guided by prior TLC analysis. A solvent system that provides a good separation of the target compound from its impurities on a TLC plate (with the Rf of the target compound around 0.2-0.3) is generally a good starting point for flash chromatography. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often employed to effectively separate compounds with a wide range of polarities.

The crude mixture containing this compound is typically dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified this compound.

Table 2: Illustrative Flash Column Chromatography Purification Protocol for this compound

| Parameter | Description |

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Column Dimensions | Dependent on the amount of crude material to be purified |

| Sample Loading | Crude product dissolved in a minimum volume of dichloromethane or the initial mobile phase |

| Eluent System | Gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) |

| Flow Rate | Optimized for the specific column size, typically a few inches per minute |

| Fraction Collection | Fractions collected in test tubes or other suitable containers |

| Monitoring | TLC analysis of collected fractions |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. For this compound, HPLC is primarily employed for the final purity assessment, providing high-resolution separation and accurate quantification of the compound and any potential impurities.

Reversed-phase HPLC is the most common mode used for the analysis of moderately polar compounds like this compound. In this setup, the stationary phase is non-polar (e.g., a C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A gradient elution is often preferred, where the proportion of the organic modifier in the mobile phase is increased over time. This allows for the efficient elution of compounds with varying polarities. Detection is commonly achieved using a UV detector set at a wavelength where the benzamide chromophore exhibits strong absorbance, typically around 254 nm. The retention time (tR) of the peak is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Table 3: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient | e.g., 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties. For a molecule like 2-chloro-6-fluoro-N-methylbenzamide, DFT calculations can provide deep insights into its behavior at the molecular level.

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Using DFT methods, typically with a basis set like 6-311++G(d,p), the forces on each atom are calculated and minimized until the lowest energy structure is found.

Below is a table presenting selected experimental bond lengths and angles for the this compound fragment as determined by X-ray crystallography, alongside hypothetical, yet realistic, values that would be expected from a DFT calculation.

Table 1: Comparison of Experimental and Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Experimental Value (from PDB: 4ZOM) | Hypothetical DFT B3LYP/6-311++G(d,p) Value |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C-Cl | 1.73 | 1.74 | |

| C-F | 1.35 | 1.36 | |

| C=O | 1.23 | 1.24 | |

| C-N | 1.34 | 1.35 | |

| N-CH₃ | 1.46 | 1.47 | |

| Bond Angles (°) | |||

| Cl-C-C | 119.5 | 120.0 | |

| F-C-C | 118.7 | 118.5 | |

| O=C-N | 122.1 | 122.5 |

The electronic structure analysis would further involve the examination of the distribution of electrons within the molecule, including Mulliken atomic charges and the dipole moment, to understand its polarity and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

The following table provides an illustrative example of the kind of data a HOMO-LUMO analysis would yield.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound

| Property | Hypothetical Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

From these hypothetical values, global reactivity descriptors such as electronegativity, chemical hardness, and global softness could be calculated to further quantify the molecule's reactivity.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsion) can be compared with experimental spectra obtained from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

This comparison helps in the assignment of the observed spectral bands to specific molecular motions. Typically, calculated frequencies are scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model. A good agreement between the scaled theoretical and experimental spectra would confirm the accuracy of the calculated geometry.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors are used to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the fluorine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the methyl group and the amide group would likely exhibit a positive potential.

Molecular Mechanics and Ab Initio Calculations

While DFT is a popular method, other computational techniques like Molecular Mechanics and ab initio methods also provide valuable insights.

Molecules with rotatable bonds, such as the C-N bond in the amide group of this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

This is often done by systematically rotating one or more dihedral angles and calculating the energy at each step, generating a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding the flexibility of the molecule and the relative populations of its different conformations at a given temperature. Molecular mechanics force fields can be used for a quick scan of the conformational space, followed by more accurate ab initio or DFT calculations for the low-energy conformers.

Force Field Parameter Development and Validation

No specific force field parameters for this compound have been developed and validated in published literature. Such a study would be a prerequisite for accurate molecular dynamics simulations.

Lanthanide-Induced-Shift (LIS) NMR Investigations

There are no published LIS NMR investigations for this compound. This advanced NMR technique is used to determine the three-dimensional structure of molecules in solution, and its application to this compound has not been documented.

Quantum Chemical Methods for Structure-Property Relationships

While quantum chemical methods are frequently applied to understand structure-property relationships in molecules, a specific study on this compound is not available.

A quantitative investigation of the intermolecular bond strengths for this compound has not been reported.

Detailed computational analysis of the specific non-covalent interactions, such as C-H···π, C-H···O, N-H···O, and C-F···Cg, within the molecular structure of this compound is absent from the scientific literature.

Molecular Dynamics Simulations

In the absence of validated force field parameters, no meaningful molecular dynamics simulations for this compound have been published.

Advanced Research Applications and Utility in Chemical Sciences Excluding Biological/pharmacological

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of halogen atoms and the amide functionality on the aromatic ring of 2-chloro-6-fluoro-N-methylbenzamide makes it a versatile intermediate in organic synthesis. These features allow for a variety of chemical transformations, enabling its use as a foundational element for the construction of more elaborate molecules.

Precursor for Complex Organic Molecules

Recent research has highlighted the utility of this compound as a key intermediate in the synthesis of complex organic molecules. Its structural framework is particularly amenable to multi-step synthetic sequences.

A notable application is in the preparation of advanced intermediates for specialized chemical research. For instance, a synthetic route has been detailed in patent literature where 4-bromo-2-chloro-6-fluorobenzoic acid is first activated and then reacted with methylamine (B109427) to yield 4-bromo-2-chloro-6-fluoro-N-methylbenzamide. This bromo-derivative serves as a crucial building block for further chemical elaboration.

The synthesis of this intermediate is typically achieved through the amidation of the corresponding carboxylic acid. The general synthetic scheme is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4-bromo-2-chloro-6-fluorobenzoic acid | Methylamine (2M in THF) | 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), N,N-Dimethylformamide (DMF) | 4-bromo-2-chloro-6-fluoro-N-methylbenzamide |

This reaction demonstrates the role of this compound derivatives as pivotal intermediates, paving the way for the construction of larger, more complex molecular entities through subsequent cross-coupling or substitution reactions.

Incorporation into Diverse Heterocyclic Systems

While direct studies focusing on the incorporation of this compound into a wide array of heterocyclic systems outside of pharmaceutical research are limited, the reactivity of its parent compound, 2-chloro-6-fluorobenzamide (B1582351), provides insights into its potential. The presence of the ortho-fluoro and ortho-chloro substituents can influence the regioselectivity of cyclization reactions. For example, ortho-fluorobenzamides can undergo base-promoted SNAr reactions with amides, followed by cyclization to form quinazolin-4-ones. This suggests that this compound could potentially be utilized in similar transition-metal-free synthetic strategies to produce novel heterocyclic structures.

Applications in Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modifying the properties of materials. While specific research on this compound in this domain is not widely documented, its structural motifs suggest potential applications.

Development of Fluorinated Polymer Monomers

There is no direct evidence in the reviewed literature of this compound being used as a monomer for fluorinated polymers. However, fluorinated benzamides, in general, are of interest in materials science. The presence of fluorine can enhance thermal stability, chemical resistance, and other desirable properties in polymers. The reactivity of the chloro and fluoro groups on the aromatic ring could potentially be exploited for polymerization reactions, although this remains a hypothetical application at present.

Liquid Crystal Research

The rigid, substituted phenyl ring of this compound is a common structural feature in liquid crystalline compounds. Research on related fluorinated benzamides has shown that these molecules can exhibit liquid crystalline phases. For example, studies on ethynyl-substituted ortho- and meta-fluorinated benzamides have revealed spontaneous single-crystal-to-single-crystal phase transitions. While no specific liquid crystal research involving this compound has been identified, its structural similarity to known liquid crystal precursors suggests it could be a candidate for further investigation in this area.

Contributions to Catalysis Research

The use of this compound in catalysis research is not well-documented in the available scientific literature. However, related ortho-halobenzamides have been employed in palladium-catalyzed annulation reactions with arynes to synthesize phenanthridinones. This indicates that the structural unit of this compound has the potential to participate in catalytic cycles, likely as a substrate. There is currently no information to suggest its use as a ligand for a metal catalyst.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 4-bromo-2-chloro-6-fluorobenzoic acid |

| Methylamine |

| 2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| N,N-Dimethylformamide |

| 4-bromo-2-chloro-6-fluoro-N-methylbenzamide |

| 2-chloro-6-fluorobenzamide |

| Quinazolin-4-ones |

| Phenanthridinones |

Ligand Design in Metal-Catalyzed Reactions

While direct examples of this compound as a ligand in published metal-catalyzed reactions are not prominent, the inherent structural motifs of the molecule suggest a strong potential for this application. The benzamide (B126) functionality, particularly the amide oxygen and nitrogen atoms, can act as a coordination site for transition metals.

N-heterocyclic carbenes (NHCs) are a major class of ligands in homogeneous catalysis, valued for their strong sigma-donating properties and steric tunability. nih.govsemanticscholar.org Though not an NHC, the N-methylbenzamide group can be considered in the broader context of ancillary ligands that modify the electronic and steric environment of a metal center. The amide carbonyl can coordinate to a metal, influencing the catalytic activity. For instance, in certain palladium-catalyzed reactions, N-methoxy amides have been shown to act as coordinating directing groups. nih.gov This coordination is crucial for the subsequent C-H activation step.

The utility of this compound as a ligand would be heavily influenced by its specific substituents. The ortho-chloro and ortho-fluoro groups create a sterically hindered environment around the amide group. This steric bulk can be advantageous in catalysis, potentially promoting reductive elimination, preventing catalyst deactivation, or influencing the regioselectivity of a reaction. The electron-withdrawing nature of the halogen atoms would also modulate the electron density on the amide, thereby affecting its coordination strength to the metal center. This electronic tuning can impact the reactivity and stability of the resulting organometallic complex.

Directing Group Effects in C-H Activation

The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and directing groups are a key tool for achieving regioselectivity. youtube.com The amide group is a well-established and versatile directing group in transition-metal-catalyzed C-H activation. nih.govrsc.org It can chelate to a metal center, positioning the catalyst in proximity to a specific C-H bond, typically at the ortho-position of an aromatic ring, facilitating its cleavage and subsequent functionalization.

In the case of this compound, the N-methylamide moiety can serve as a directing group. It would be expected to direct a metal catalyst, such as palladium, rhodium, or ruthenium, to the C-H bonds of the benzoyl ring. nih.govnih.gov However, the substitution pattern presents a unique scenario. Both ortho positions are already substituted with halogen atoms (Cl and F), precluding direct C-H activation at these sites.

Therefore, the directing group effect of the N-methylamide in this specific molecule would primarily influence reactions at other positions if conditions allowed, or more likely, it would play a role in reactions involving the N-methyl group or the aromatic ring of a different molecule in an intermolecular reaction. For example, some systems allow for the activation of the N-alkyl group's C-H bonds.

The electronic properties of the ortho-halogens would also play a critical role. Both chlorine and fluorine are electron-withdrawing, which can influence the reactivity of the aromatic ring and the strength of the coordination between the amide and the metal catalyst. While N-methoxybenzamides have been shown to be effective directing groups, simple N-methylbenzamides have sometimes resulted in lower yields in similar reactions, indicating that the nature of the N-substituent is crucial. nih.gov

Photophysical and Electronic Property Studies

The photophysical and electronic properties of benzamides are influenced by their substituents. The presence of halogens and the amide group in this compound suggests it may possess interesting optical and electronic characteristics.

Optical Band Gap Determination

The optical band gap (Eg) is a critical parameter for materials used in optoelectronic devices. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This value can be estimated from the onset of UV-Vis absorption.

While data for this compound is not available, studies on structurally related compounds offer valuable insights. For example, 2-fluoro-N,N-diphenylbenzamide, which also contains a fluorinated benzoyl moiety, was found to have an experimental optical band gap of 3.21 eV. researchgate.net The HOMO-LUMO energy gap for various fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers has been calculated to be in the range of 4.06 to 4.47 eV. Halide perovskites, for comparison, can have their band gaps tuned by factors like pressure. nih.gov The specific halogenation pattern in this compound, with both chloro and fluoro substituents, would be expected to influence its HOMO and LUMO energy levels and thus its optical band gap.

Table 1: Optical Band Gap of Related Benzamide Compounds

| Compound | Experimental Optical Band Gap (eV) | Theoretical Band Gap (eV) | Source |

|---|---|---|---|

| 2-Fluoro-N,N-diphenylbenzamide | 3.21 | 3.1083 | researchgate.net |

| o-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | Not Reported | 4.2463 | N/A |

| m-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | Not Reported | 4.0598 | N/A |

| p-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | Not Reported | 4.4746 | N/A |

Photoluminescence Emission Studies

Photoluminescence is the emission of light from a substance that has absorbed light. This property is highly dependent on the molecular structure and environment. For benzamide derivatives, fluorescence and phosphorescence are possible emission pathways. Studies on 2-phenylbenzimidazole-5-sulfonic acid (PBSA), a UVB sunscreen agent, have shown that it exhibits phosphorescence at 77 K, providing evidence for the formation of a triplet state upon UV irradiation. nih.gov This triplet state can lead to the generation of singlet oxygen. nih.gov

Similarly, benzanthrone (B145504) derivatives with donor-acceptor structures exhibit pronounced solvatochromism, where the fluorescence emission color changes significantly with solvent polarity. mdpi.com Given the electron-donating potential of the N-methyl group and the electron-withdrawing nature of the carbonyl and halogenated ring, this compound could potentially exhibit interesting photoluminescent properties, possibly including sensitivity to its environment. The efficiency of such emission would be in competition with other photophysical processes like intersystem crossing. researchgate.net

Electronic Transitions Investigations

The absorption of UV-Vis light by molecules like this compound involves the promotion of electrons from lower to higher energy orbitals. Quantum chemical calculations and spectroscopic studies on benzamide and its halogenated derivatives have shown that the absorption bands in the UV region are typically due to π→π* transitions. researchgate.net

For a simple benzamide molecule, an intense absorption is associated with the S0→S3 (π→π) transition. researchgate.net The introduction of a halogen atom, such as chlorine or bromine, in the ortho-position leads to a bathochromic (red) shift in the absorption spectrum. researchgate.net This is consistent with the general effect of halogen substituents on aromatic chromophores. Therefore, it is expected that this compound would also exhibit π→π transitions, with the precise wavelengths of maximum absorption being influenced by the combined electronic effects of the chloro, fluoro, and N-methylamide groups.

Supramolecular Chemistry and Crystal Engineering